molecular formula C23H26N4O6S B2626116 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533870-30-3

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2626116
CAS RN: 533870-30-3
M. Wt: 486.54
InChI Key: HRRJNZRNKZCYED-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been studied for their crystal structure and biological activities. A study by Karanth et al. (2019) explored the molecular structure of related 1,3,4-oxadiazole derivatives using X-ray diffraction. These compounds exhibited intermolecular hydrogen bonds and were analyzed using Hirshfeld surfaces computational method. Additionally, their in vitro biological activities, specifically antioxidant and antibacterial activities, were tested against Staphylococcus aureus, showing promising results (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Anticancer Evaluation

In the realm of anticancer research, derivatives of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) have been synthesized and evaluated. Ravinaik et al. (2021) designed and synthesized a series of such compounds, assessing their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, with some derivatives being more potent than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antibacterial and Antioxidant Activities

Aziz‐ur‐Rehman et al. (2017) synthesized new derivatives of 1,3,4-oxadiazole, incorporating sulfamoyl and piperidine functionalities. These compounds were structurally characterized and screened for their antibacterial evaluation, demonstrating valuable results (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Nematocidal Activity

In the field of agriculture, certain derivatives of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl) have shown potential as nematocides. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups and evaluated their nematocidal activities. Some compounds exhibited significant activity against Bursaphelenchus xylophilus, a harmful nematode affecting pine trees, presenting themselves as promising lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their in vitro antimicrobial and anti-proliferative activities. Certain derivatives displayed broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria. Additionally, their anti-proliferative activity was assessed against various cancer cell lines, with some compounds exhibiting optimum activity (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Mechanism of Action

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-5-4-12-27(14-15)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)19-11-8-17(31-2)13-20(19)32-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJNZRNKZCYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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